An In-Depth Technical Guide to 7,8-Dichloro-4-methylquinoline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 7,8-Dichloro-4-methylquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7,8-Dichloro-4-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Identification
While a specific CAS number for 7,8-Dichloro-4-methylquinoline is not readily found in major chemical databases, its molecular identifiers can be confidently predicted based on its structure.
| Identifier | Value | Source |
| IUPAC Name | 7,8-Dichloro-4-methylquinoline | |
| Chemical Formula | C₁₀H₇Cl₂N | |
| Molecular Weight | 212.08 g/mol | |
| Canonical SMILES | CC1=CC=NC2=C1C=C(C=C2Cl)Cl | |
| InChI Key | (Predicted) | |
| CAS Number | Not Assigned |
Strategic Synthesis of 7,8-Dichloro-4-methylquinoline
The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions offering viable pathways. The choice of synthetic route is dictated by the substitution pattern of the target molecule and the availability of starting materials. For 7,8-Dichloro-4-methylquinoline, the Combes quinoline synthesis presents a logical and efficient approach.
The Combes Quinoline Synthesis: A Mechanistic Overview
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[1][2] The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic quinoline ring system.[3]
Proposed Synthetic Protocol for 7,8-Dichloro-4-methylquinoline
This protocol outlines a plausible synthesis of 7,8-Dichloro-4-methylquinoline based on the Combes reaction.
Starting Materials:
-
2,3-Dichloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,3-dichloroaniline and acetylacetone.
-
Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with cooling. The acid acts as a catalyst for both the initial condensation and the subsequent cyclization.
-
Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates out.
-
Isolation and Purification: Collect the crude product by filtration, wash it with water to remove any inorganic impurities, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Physicochemical Properties and Spectroscopic Analysis (Predicted)
Predicting the exact physicochemical properties and spectroscopic data requires computational modeling or empirical data from closely related analogs.
-
Physical State: Expected to be a solid at room temperature.
-
Solubility: Likely to be soluble in common organic solvents like chloroform, dichloromethane, and acetone, with limited solubility in water.
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl group at the 4-position. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the two chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline core.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 212.08 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Potential Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5] Chlorinated quinolines, in particular, have been investigated for their potential as:
-
Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and novel chlorinated derivatives are continuously being explored to combat drug-resistant strains.[6][7]
-
Anticancer Agents: Quinoline derivatives have shown promise as inhibitors of various protein kinases and as agents that interfere with cell growth and proliferation.[5]
-
Antibacterial and Antifungal Agents: The quinoline ring system is found in several antibacterial and antifungal compounds.[8]
-
Chemical Intermediates: Dichloro-methylquinolines can serve as versatile building blocks for the synthesis of more complex molecules with desired biological or material properties.
Safety and Handling
Detailed toxicological data for 7,8-Dichloro-4-methylquinoline is not available. However, based on the data for quinoline and other chlorinated aromatic compounds, it should be handled with care.[9][10][11]
-
General Hazards: Assumed to be harmful if swallowed or in contact with skin. It may cause skin and eye irritation.[10] Long-term exposure to some quinoline derivatives has been associated with potential carcinogenic effects.[12]
-
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
While 7,8-Dichloro-4-methylquinoline is not a commercially cataloged compound with extensive published data, its synthesis is achievable through established methodologies like the Combes synthesis. Its structural similarity to biologically active quinoline derivatives suggests significant potential for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and exploration of this promising molecule. Further experimental work is necessary to fully elucidate its properties and potential applications.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 9, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved February 9, 2026, from [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of 1,1-dichloroalkanes - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]
- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved February 9, 2026, from [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
4,7-Dichloro-quinoline. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 9, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]
-
Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (2021, September 23). Retrieved February 9, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]
-
7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem. (n.d.). Retrieved February 9, 2026, from [Link]
-
Quinoline - SAFETY DATA SHEET - Penta chemicals. (n.d.). Retrieved February 9, 2026, from [Link]
-
4,7-Dichloroquinoline - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Combes quinoline synthesis | Request PDF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (n.d.). Retrieved February 9, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - SciELO. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved February 9, 2026, from [Link]
-
Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques | Bentham Science Publishers. (n.d.). Retrieved February 9, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved February 9, 2026, from [Link]
-
Friedländer Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 9, 2026, from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved February 9, 2026, from [Link]
-
Quinolines: Human health tier II assessment. (2015, July 3). Retrieved February 9, 2026, from [Link]
Sources
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nj.gov [nj.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. chemos.de [chemos.de]
